4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid
Overview
Description
4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety substituted with a thiophene ring via an ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent.
Ethylamine Substitution: The thiophene derivative is then reacted with ethylamine to introduce the ethylamine linkage.
Benzoic Acid Coupling: Finally, the ethylamine-substituted thiophene is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Lacks the ethylamine linkage but shares the thiophene and benzoic acid moieties.
2-(Thiophen-2-yl)benzoic acid: Similar structure but with the thiophene ring directly attached to the benzoic acid.
Thiophene derivatives: Compounds like 3-hydroxy-2-thiophene carboxylic acid, which have different functional groups attached to the thiophene ring.
Uniqueness
4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid is unique due to its specific ethylamine linkage, which can impart distinct chemical and biological properties compared to other thiophene and benzoic acid derivatives. This unique structure can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2-thiophen-2-ylethylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(16)10-3-5-11(6-4-10)14-8-7-12-2-1-9-17-12/h1-6,9,14H,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQCINPHLQENIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517545 | |
Record name | 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61440-51-5 | |
Record name | 4-{[2-(Thiophen-2-yl)ethyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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